Product packaging for agrimycin C(Cat. No.:CAS No. 149175-37-1)

agrimycin C

Cat. No.: B1177893
CAS No.: 149175-37-1
Attention: For research use only. Not for human or veterinary use.
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Description

Agrimycin C (CAS 149175-37-1) is a chemical reagent intended solely for research and development purposes in a controlled laboratory setting. This product is not for human or veterinary use, nor for diagnostic or therapeutic applications. The "Agrimycin" nomenclature in scientific literature refers to a family of antibiotic-based formulations. It is crucial for researchers to note that other products under this family, such as Agrimycin 100, are characterized as hybrid agrochemicals containing a combination of streptomycin, an aminoglycoside antibiotic, and oxytetracycline, a tetracycline antibiotic . These related formulations have historically been used in plant pathology research for managing bacterial diseases like fire blight and bacterial spot, often to study strategies against antibiotic resistance . Another product, Agrimycin 200, is a veterinary formulation containing solely oxytetracycline as its active ingredient . The specific composition and research applications for this compound require further characterization. Researchers are advised to consult the material safety data sheet and conduct appropriate safety evaluations before use. This product is labeled "For Research Use Only (RUO)" and must not be used for any other purposes.

Properties

CAS No.

149175-37-1

Molecular Formula

C11H22N2O2

Synonyms

agrimycin C

Origin of Product

United States

Biosynthesis and Genetic Determinants of Agrimycin C Production

Elucidation of Agrimycin C Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes and regulatory elements for secondary metabolite biosynthesis are often clustered together in the genome, forming BGCs. wur.nlbiorxiv.org Identifying and characterizing these BGCs is essential for understanding the complete biosynthetic pathway. Tools like antiSMASH, DeepBGC, and GECCO are commonly used for genome-wide identification and annotation of BGCs in bacterial genomes. nf-co.re These tools utilize various methods, including profile Hidden Markov Models (HMMs) and deep learning, to predict potential BGCs based on the presence of genes encoding known biosynthetic enzymes and associated proteins. biorxiv.orgnf-co.re

Gene Organization and Functional Annotation of BGCs

Once a putative this compound BGC is identified, the next step involves determining the organization of genes within the cluster and assigning functions to these genes (functional annotation). This process typically involves comparing the sequences of the genes within the BGC to databases of functionally characterized genes and protein domains. wur.nlbiorxiv.orgu-tokyo.ac.jp Databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) serve as repositories for curated information about known BGCs and their associated functions, aiding in the annotation process. wur.nlu-tokyo.ac.jp

Functional annotation helps to predict the roles of individual genes in the biosynthetic pathway, such as encoding backbone enzymes (e.g., polyketide synthases, non-ribosomal peptide synthetases), tailoring enzymes (e.g., oxygenases, methyltransferases), transporters, and regulatory proteins. wur.nlbiorxiv.orgnih.gov While computational tools can provide plausible functional annotations based on sequence similarity, experimental validation is often necessary to confirm the precise function of each gene product within the context of this compound biosynthesis. wur.nl

Transcriptional Regulation of Biosynthetic Pathways

The expression of genes within BGCs is tightly regulated to ensure that secondary metabolites are produced at the appropriate time and conditions. This regulation occurs primarily at the transcriptional level. nih.govlibretexts.orgfrontiersin.org Transcriptional regulation can be influenced by various factors, including environmental stimuli, nutrient availability, and the growth phase of the producing organism. thescipub.comfrontiersin.orgmdpi.com

Regulatory genes located within or outside the BGC can encode transcription factors that bind to specific DNA sequences in the promoter regions of biosynthetic genes, activating or repressing their transcription. wur.nlfrontiersin.org Pathway-specific regulators are often found within BGCs and are crucial for controlling the expression of the entire cluster. wur.nlfrontiersin.org Global regulators, acting on numerous genes across the genome, can also influence secondary metabolism. frontiersin.org Understanding the transcriptional regulatory network governing this compound biosynthesis is vital for manipulating its production, for instance, through targeted genetic modifications of regulatory genes. nih.gov Attenuation, a mechanism involving premature termination of transcription based on mRNA leader sequences, is another regulatory feature found in bacteria that can control the expression of biosynthetic enzymes. libretexts.org

Enzymatic Steps in this compound Core Structure Assembly

The assembly of the this compound core structure involves a series of enzymatic reactions catalyzed by the proteins encoded within its BGC. These enzymes work sequentially to convert precursor metabolites into the final product.

Characterization of Key Biosynthetic Enzymes

Identifying and characterizing the key enzymes involved in this compound biosynthesis is crucial for understanding the biochemical steps of the pathway. This involves studying the function of individual enzymes, their substrates, and the reactions they catalyze. Research on the biosynthesis of other natural products, such as the C-nucleoside antibiotic pseudouridimycin, has revealed novel enzymatic mechanisms and key enzymes like dedicated pseudouridine (B1679824) synthases. nih.gov Similarly, studies on the biosynthesis of the antibiotic 3,7-dihydroxytropolone (B1196482) have elucidated the roles of specific enzymes, including thioesterases and flavoprotein monooxygenases, in the assembly of the tropone (B1200060) ring structure. rsc.org Characterizing the enzymes involved in this compound biosynthesis would likely involve techniques such as enzyme assays, structural biology (e.g., X-ray crystallography), and genetic manipulation of the producing organism to observe the effect of enzyme deficiencies on product formation.

Precursor Metabolite Utilization and Flux Analysis

The biosynthesis of secondary metabolites requires the availability of specific precursor metabolites, which are often derived from primary metabolism. mdpi.com Understanding which precursor metabolites are utilized for this compound biosynthesis and the metabolic flux through these pathways is important for optimizing production. Metabolic flux analysis (MFA), particularly using stable isotopes like 13C, is a powerful technique for quantifying intracellular metabolic fluxes and identifying bottlenecks in precursor supply. nih.govfrontiersin.orgcreative-proteomics.com By tracing the fate of labeled substrates, MFA can reveal how precursor metabolites are channeled into the this compound biosynthetic pathway. nih.govfrontiersin.org This information can guide metabolic engineering efforts to increase the availability of limiting precursors and enhance this compound production. mdpi.comnih.govfrontiersin.org Studies have shown that optimizing the supply of key precursors, such as acetyl-CoA for fatty acid biosynthesis, can significantly boost product yields. nih.govfrontiersin.org

Post-Biosynthetic Modifications and Tailoring Enzyme Activities

Following the synthesis of the core molecular scaffold, a series of post-biosynthetic modifications catalyzed by tailoring enzymes are essential for generating the final, active form of natural products like this compound. These modifications increase the structural complexity and diversity of the compounds nih.gov. Tailoring enzymes employ a limited number of chemical strategies to modify the maturing scaffold nih.gov.

Glycosylation, Methylation, and Oxidation Reactions

Glycosylation, methylation, and oxidation are common types of post-biosynthetic modifications observed in various natural product biosynthetic pathways. Glycosylation involves the addition of sugar moieties to the core structure, which can significantly impact the compound's solubility, stability, and biological activity mdpi.comfrontiersin.org. Glycosyltransferases are the enzymes responsible for catalyzing these reactions researchgate.netnih.gov. Methylation adds methyl groups to specific atoms, often catalyzed by methyltransferases, and can alter the compound's lipophilicity and interaction with biological targets mdpi.comfrontiersin.org. Oxidation reactions, mediated by oxygenases and oxidoreductases, introduce oxygen atoms or alter the redox state of the molecule, leading to hydroxylation, epoxidation, or cleavage of bonds nih.govnih.gov. Flavin-dependent oxygenases and short-chain alcohol dehydrogenases/reductases (SDRs) are examples of enzymes involved in oxidative modifications in the biosynthesis of angucyclines, another class of natural products nih.gov. Studies on kidamycin, a pluramycin family antibiotic with a di-C-glycosylated angucycline structure, have shown that specific glycosyltransferases and methyltransferases are involved in the attachment and modification of the sugar moieties nih.gov.

Stereochemical Control in Tailoring Steps

Stereochemical control during tailoring steps is critical for the biological activity of natural products. Enzymes involved in these modifications often exhibit high specificity for the stereochemistry of their substrates and catalyze reactions that result in specific stereoisomers. While direct information on the stereochemical control in this compound biosynthesis is not available in the provided texts, studies on other natural products highlight the importance of specific enzymes, such as reductases and oxygenases, in determining the stereochemistry of hydroxyl groups and other modified centers nih.gov. The precise three-dimensional structure of the enzyme's active site dictates how the substrate binds and the stereochemical outcome of the catalyzed reaction.

Rational and Combinatorial Biosynthesis for Analog Generation

Rational and combinatorial biosynthesis are powerful approaches used to generate novel analogs of natural products, including potentially this compound, by manipulating their biosynthetic pathways.

Pathway Engineering for Diversified this compound Structures

Pathway engineering involves modifying the genes within a BGC or introducing genes from other pathways to alter the structure of the final product. This can be achieved by swapping tailoring enzyme genes, introducing new enzymatic steps, or modifying the substrate specificity of existing enzymes. For instance, combinatorial biosynthesis using genes from different biosynthetic pathways has been successfully employed to create hybrid antibiotics with novel structures and improved activities caister.comresearchgate.netnih.gov. By combining genes responsible for the biosynthesis of different sugar moieties with the genes for an aglycone core, researchers have generated hybrid compounds with altered glycosylation patterns caister.comresearchgate.net. Similarly, introducing genes encoding enzymes that catalyze different types of modifications, such as hydroxylations or epoxidations, can lead to the production of analogs with diverse decorations on the core scaffold nih.govnih.gov.

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

Heterologous expression systems are indispensable tools for both studying natural product biosynthesis and implementing rational and combinatorial biosynthesis strategies. Reconstructing biosynthetic pathways in a foreign host organism allows for the production of compounds that may be difficult to obtain from the native producer, especially if the native BGC is silent or the organism is challenging to cultivate nih.govresearchgate.netmdpi.comnih.gov. Suitable heterologous hosts include Escherichia coli, Saccharomyces cerevisiae, and filamentous fungi like Aspergillus nidulans and Aspergillus oryzae, as well as other actinomycetes researchgate.netmdpi.com.

Molecular and Cellular Mechanisms of Agrimycin C Action

Identification and Validation of Cellular Targets

Research into the cellular targets of agrimycin C indicates that its primary mode of action involves interference with essential bacterial structures or processes.

Interaction with Ribosomal Subunits (if applicable)

Based on the available literature, there is no specific information identifying direct interaction of this compound with bacterial ribosomal subunits. While other compounds found in some "Agrimycin" formulations, such as streptomycin (B1217042) (a component of Agrimycin 100 and Agri-Mycin 17), are known to bind to the 30S ribosomal subunit and inhibit protein synthesis ontosight.aismpdb.causda.govprobes-drugs.org, this compound itself is characterized as an oligosaccharide antibiotic with a different reported mechanism ontosight.ai.

Effects on Cell Wall Integrity and Synthesis Pathways (if applicable)

This compound is understood to exert its bactericidal effects by targeting the bacterial cell wall ontosight.ai. Its mechanism of action involves inhibiting the synthesis of the peptidoglycan layer, a crucial component for maintaining cell wall strength and rigidity ontosight.ailibretexts.orgnih.gov. By preventing the incorporation of new peptidoglycan units, this compound weakens the cell wall ontosight.ai. This compromised structural integrity renders the bacterial cell unable to withstand internal osmotic pressures, ultimately leading to cell rupture and death ontosight.ai. This mechanism is particularly effective against gram-positive bacteria, which rely heavily on a thick peptidoglycan layer for structural support ontosight.ai.

Quantitative Binding Kinetics and Thermodynamics

Specific quantitative data regarding the binding kinetics and thermodynamics of this compound with its cellular targets are not available in the consulted sources. Studies on the binding kinetics and thermodynamics of other antibiotics, such as aminoglycosides interacting with resistance-causing enzymes, have been conducted nih.gov, and the importance of kinetics in drug-target interaction is recognized excelleratebio.comcsmres.co.uk, but this information is not specifically reported for this compound.

Structural Biology of this compound-Target Complexes

Detailed structural information, such as data from crystallographic or cryo-electron microscopy studies, specifically illustrating the complex formed between this compound and its bacterial cell wall target(s), was not found in the available literature.

Crystallographic and Cryo-EM Studies of Molecular Interactions

While crystallographic and cryo-electron microscopy (cryo-EM) techniques are powerful tools for elucidating the molecular interactions of antibiotics with their targets, including ribosomal complexes nih.govyeggi.com, and have been applied to other compounds nih.govmdpi.comnih.gov, no specific studies detailing the crystallographic or cryo-EM analysis of this compound in complex with its cell wall target(s) were identified in the consulted research.

Computational Modeling of Ligand-Receptor Dynamics

Specific research detailing the computational modeling of this compound ligand-receptor dynamics was not found in the provided search results. Computational approaches, such as molecular dynamics simulations and docking studies, are widely used to investigate the interactions between ligands and their target receptors, including those involved in bacterial cell wall synthesis. patsnap.comnih.govcuhk.edu.cnhelsinki.fiprobes-drugs.org These methods can provide insights into binding affinities, conformational changes upon binding, and the dynamics of the interaction process. patsnap.comnih.govcuhk.edu.cnhelsinki.fiprobes-drugs.org However, the application of these techniques specifically to this compound and its molecular target(s) in the bacterial cell wall is not described in the available information.

Cellular Responses to this compound Exposure

Cellular exposure to antibiotics that inhibit cell wall synthesis can trigger a range of bacterial responses aimed at survival or resulting from cellular damage.

Specific studies on gene expression profiling or proteomic analysis conducted in response to this compound exposure were not identified in the provided search results. Gene expression profiling techniques, such as RNA sequencing, can reveal changes in the transcription levels of genes within a cell following exposure to a compound. Proteomic analysis, often employing mass spectrometry-based methods, allows for the identification and quantification of proteins, providing insight into the cellular protein landscape and its alterations under different conditions. mdpi.comnih.gov While these methods are valuable for understanding the cellular impact of antibiotics and other stressors, their application specifically to the effects of this compound is not detailed in the retrieved information.

Specific research on the induction of stress responses or metabolic perturbations directly caused by this compound was not found in the provided search results. Inhibition of bacterial cell wall synthesis by antibiotics is known to induce stress responses as bacteria attempt to cope with compromised structural integrity. nih.gov These responses can involve complex signaling pathways and changes in gene expression aimed at repairing damage or adapting to the stress. nih.gov Antibiotic action can also lead to metabolic perturbations, affecting various cellular processes and energy production. However, the particular stress response pathways or metabolic changes triggered by this compound are not described in the available information.

Chemical Synthesis and Semisynthesis of Agrimycin C and Its Analogs

Total Synthetic Strategies for Agrimycin C

Total synthesis approaches to valienamine (B15573) aim to construct the aminocyclitol core and establish the correct stereochemistry. Numerous synthetic routes have been developed over the past decades. sioc-journal.cn

Stereoselective Synthesis of Complex Subunits

A critical aspect of valienamine total synthesis is the stereoselective construction of its highly oxygenated and aminated cyclohexene (B86901) ring. Strategies often employ chiral starting materials or asymmetric reactions to control the configuration of the multiple stereocenters. For instance, some routes utilize carbohydrates, such as D-glucose or D-maltose, as chiral pools, leveraging their inherent stereochemistry to build the valienamine scaffold. organic-chemistry.orgacs.orgnih.gov Other methods involve asymmetric transformations like Sharpless asymmetric dihydroxylation or diastereoselective Carreira alkynylation on achiral or simpler chiral precursors to introduce the required hydroxyl groups and carbon framework with defined stereochemistry. thieme-connect.com The unique multi-chiral structure of valienamine underscores the difficulty in achieving high stereoselectivity through purely chemical methods in some approaches. engineering.org.cn

Efficient Coupling and Macrocyclization Approaches

While valienamine itself is a relatively small molecule and not a macrocycle, it is a subunit in larger pseudooligosaccharides. The synthesis of these larger structures involves the efficient coupling of valienamine or its derivatives with other sugar moieties. Glycosylation reactions are central to forming the linkages between these subunits. nih.govrsc.org In the context of constructing cyclic or more complex analogs, macrocyclization strategies, such as ring-closing metathesis (RCM), have been employed in synthetic routes towards valienamine or related carbasugars. organic-chemistry.orgthieme-connect.comcore.ac.ukrsc.orgmdpi.comnih.govnih.gov RCM can be effective in forming the cyclohexene ring of valienamine from suitable diene precursors. organic-chemistry.orgthieme-connect.com

Semisynthetic Modification Strategies

Semisynthesis involves chemically modifying naturally occurring valienamine-containing compounds, such as validamycin A or acarbose, or intermediates from their biosynthesis. This approach can provide access to a variety of analogs. engineering.org.cn

Chemical Derivatization at Specific Functional Groups

Valienamine possesses several functional groups, including hydroxyl groups, an amine group, and an alkene. These sites are amenable to chemical derivatization. Typical modifications can involve acylation or alkylation of the hydroxyl or amine groups. nih.govcopernicus.orgfraunhofer.deresearchgate.netcolostate.edu For example, protection or masking of amino groups is often an initial step in modifying aminoglycosides and related structures. frontiersin.org Enzymatic methods using engineered enzymes, such as sugar aminotransferases, have also been explored for the stereoselective introduction of amino groups into valienone, a precursor to valienamine. engineering.org.cn

Impact of Modifications on Molecular Activity and Target Interactions

Chemical modifications can significantly impact the biological activity and target interactions of valienamine and its analogs. Changes in functional groups can alter properties such as polarity, hydrogen bonding capacity, and steric profile, which in turn affect binding affinity and selectivity towards target enzymes, such as glycosidases. engineering.org.cnnih.govresearchgate.net For instance, modifications to related aminoglycosides have shown that increasing hydrophobicity can enhance antibacterial activity. frontiersin.org Studies on valienamine derivatives inhibiting glycosidases have revealed that specific hydroxyl groups and the presence of the aminocyclitol ring are crucial for activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com For valienamine and its analogs, SAR studies primarily focus on their activity as glycosidase inhibitors. These studies aim to identify which parts of the valienamine structure are essential for inhibiting specific glycosidases and how modifications influence potency and selectivity. researchgate.net Research has indicated that the stereochemistry and the presence of key hydroxyl and amino groups on the cyclohexene ring are critical for effective enzyme binding and inhibition. nih.govresearchgate.net By synthesizing and testing a series of valienamine analogs with systematic structural variations, researchers can delineate the molecular features required for optimal activity and design compounds with improved properties. gardp.orgwikipedia.org The binding conformation of valienamine derivatives to the enzyme active site, as revealed by structural analysis, provides insights into the molecular interactions driving the observed SAR. nih.gov

Elucidation of Pharmacophoric Requirements for Target Binding

This compound functions as an antibiotic by inhibiting bacterial cell wall synthesis. nih.gov Its mechanism involves binding to the bacterial cell wall, which prevents the incorporation of new peptidoglycan units. nih.gov This action is crucial for its bactericidal effect, leading to weakened cell walls and eventual cell lysis. nih.gov

The target of this compound is the bacterial cell wall, specifically interfering with peptidoglycan synthesis. nih.gov Peptidoglycan forms a rigid mesh-like layer essential for bacterial structural integrity. nih.gov Its biosynthesis involves several stages and enzymes. While this compound is stated to prevent peptidoglycan unit incorporation, the provided information does not specify the exact molecular target (e.g., a specific enzyme or peptidoglycan precursor) or detail the precise pharmacophoric groups within the this compound structure that are critical for this binding interaction and inhibitory activity. nih.gov

General principles of pharmacophore identification in drug design involve defining the essential features of a molecule required for biological activity and target binding. These features can include hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, arranged in a specific 3D spatial orientation. Structure-activity relationship (SAR) studies are typically employed to understand how modifications to a compound's structure affect its activity and to elucidate pharmacophoric requirements. However, specific research detailing the SAR and pharmacophore of the oligosaccharide this compound is not available in the provided search results.

Design Principles for Enhanced Molecular Potency or Selectivity

Information on specific design principles applied to this compound or its analogs to enhance molecular potency or selectivity is not available in the provided search results.

Microbial Resistance Mechanisms to Agrimycin C

Enzymatic Inactivation of Agrimycin C

Enzymatic inactivation is a prevalent mechanism of resistance to aminoglycoside antibiotics. nih.govmdpi.comnih.gov This involves bacterial enzymes that chemically modify the antibiotic molecule, rendering it unable to bind to its ribosomal target or otherwise interfering with its mechanism of action. nih.govnih.govmdpi.com

Characterization of Modifying Enzymes (e.g., Phosphotransferases, Adenylyltransferases, Acetyltransferases)

Aminoglycoside-modifying enzymes (AMEs) are the primary mediators of enzymatic inactivation. These enzymes are categorized into three main classes based on the type of chemical modification they perform: phosphotransferases (APHs), adenylyltransferases (also known as nucleotidyltransferases, ANTs), and acetyltransferases (AACs). nih.govmdpi.comnih.govfrontiersin.org

Phosphotransferases (APHs): These enzymes catalyze the phosphorylation of hydroxyl groups on the aminoglycoside molecule, adding a phosphate (B84403) group derived from ATP. This modification disrupts the antibiotic's interaction with the ribosome. nih.govmdpi.comfrontiersin.org

Adenylyltransferases (ANTs): ANTs catalyze the transfer of an adenylyl group from ATP to a hydroxyl group on the aminoglycoside. This adenylylation also interferes with ribosomal binding. nih.govmdpi.comfrontiersin.org

Acetyltransferases (AACs): AACs catalyze the acetylation of amino groups on the aminoglycoside molecule, using acetyl-CoA as the acetyl donor. Acetylation at specific positions can prevent the antibiotic from binding to its target site on the ribosome. nih.govmdpi.comfrontiersin.org

Each class of AME can have various subclasses and specific enzymes that modify aminoglycosides at different positions. nih.govnih.gov The diversity of these enzymes and their ability to modify multiple aminoglycosides contribute to broad-spectrum resistance phenotypes. nih.govresearchgate.net

Genetic Basis and Spread of Resistance Genes

Genes encoding AMEs are often located on mobile genetic elements such as plasmids and transposons. mdpi.comnih.gov This genetic mobility facilitates the horizontal transfer of resistance genes between different bacterial strains and species, contributing significantly to the rapid dissemination of aminoglycoside resistance in bacterial populations. mdpi.comnih.govusda.govresearchgate.netnih.gov Transposons, in particular, can carry multiple resistance genes and insert into various locations within bacterial genomes or plasmids, further enhancing their spread. nih.govlumenlearning.com The presence of these genes on mobile elements allows for the acquisition of resistance even by bacteria not previously exposed to the antibiotic. usda.gov

Target Modification and Protection Strategies

Another significant mechanism of resistance involves alterations to the bacterial ribosome, the primary target of this compound and other aminoglycosides. nih.govnih.gov These modifications can reduce the binding affinity of the antibiotic, thereby diminishing its inhibitory effect on protein synthesis. nih.govnih.gov

Ribosomal Methylation and Mutations Conferring Resistance

Ribosomal RNA (rRNA) methylation is a clinically important mechanism of aminoglycoside resistance. nih.govnih.gov Enzymes called ribosomal methyltransferases (RMTases) catalyze the methylation of specific nucleotides within the 16S or 23S rRNA components of the ribosome. nih.govnih.govmsu.ru Methylation at certain positions, particularly within the aminoglycoside binding site on the 30S ribosomal subunit (such as A1408 in 16S rRNA), can sterically hinder or otherwise prevent the binding of aminoglycosides. nih.govmsu.ru While mutations in ribosomal genes (such as rrs, encoding 16S rRNA, or rpsL, encoding ribosomal protein S12) can also confer resistance by altering the antibiotic binding site, these are generally less common than enzymatic modifications due to the essential nature of the ribosome and the potential for mutations to be lethal or impair ribosomal function. nih.govresearchgate.netnih.govapsnet.org However, specific mutations like A1408G in 16S rRNA have been identified in clinically resistant strains and can disrupt key interactions with aminoglycosides. nih.govmsu.ru

Conformational Changes in Target Structures

Resistance can also arise from conformational changes in the ribosomal structure that reduce antibiotic binding. While aminoglycosides themselves can induce conformational changes in the ribosome upon binding, which is part of their mechanism of action, bacteria can develop resistance mechanisms that involve alterations preventing this effective binding or inducing alternative conformations that preclude stable antibiotic association. nih.govnih.gov These conformational changes can be a consequence of rRNA mutations or modifications, or potentially through the action of other cellular factors. nih.govmdpi.com

Efflux Pump Systems in this compound Evasion

Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the cell. bmbreports.orgreactgroup.orgnih.govnih.gov This active extrusion reduces the intracellular concentration of the antibiotic, keeping it below the level required to inhibit bacterial growth or kill the cell. bmbreports.orgreactgroup.orgnih.govmdpi.com Gram-negative bacteria, with their complex cell envelope, often utilize tripartite efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) superfamily, which span both the inner and outer membranes to expel substrates directly into the extracellular environment. bmbreports.orgnih.govnih.gov While efflux pumps are a common mechanism of resistance to many antibiotics, their specific contribution to this compound resistance would depend on the ability of particular efflux systems to recognize and transport this compound. Overexpression of efflux pumps, often due to mutations or regulatory changes, can lead to increased levels of resistance. reactgroup.orgmdpi.com

Subject: Information Regarding

Thank you for your request for an article focusing solely on the chemical compound "this compound" and its microbial resistance mechanisms, structured according to the provided outline.

Based on the available information from the search results, there is limited specific data pertaining to the resistance mechanisms solely of "this compound" as an oligosaccharide antibiotic that inhibits cell wall synthesis fishersci.no. The search results primarily discuss resistance in the context of "Agrimycin 100," which is identified as a mixture of streptomycin (B1217042) (an aminoglycoside) and oxytetracycline (B609801) (a tetracycline) wikipedia.orgfishersci.ca. The resistance mechanisms described in detail in the search results largely relate to these components or represent general mechanisms of antibiotic resistance, such as efflux pumps, target modification, and enzymatic inactivation, which are not specifically tied to the proposed mechanism of action of "this compound" (cell wall synthesis inhibition).

Due to the lack of specific, detailed research findings and data tables focused exclusively on the resistance mechanisms of "this compound" as defined in search result fishersci.no, and the strict instruction to adhere solely to the provided outline for this specific compound, it is not possible to generate the comprehensive article as requested for sections 5.3, 5.3.1, 5.3.2, 5.4, and 5.5.

Ecological Roles and Environmental Interactions of Agrimycin C

Role in Interspecies Microbial Competition and Communication

Antibiotics, including streptomycin (B1217042) found in Agrimycin formulations, are naturally occurring compounds produced by microorganisms to gain a competitive advantage in their environment frontiersin.orgunil.ch. Streptomycin is derived from Streptomyces griseus, a soil bacterium, highlighting its intrinsic role in mediating microbial interactions within soil ecosystems . When applied in agriculture, these formulations introduce streptomycin into the environment, influencing the existing microbial communities. The antimicrobial action of streptomycin can suppress sensitive bacteria, thereby altering the competitive landscape among diverse microbial populations in the soil and on plant surfaces frontiersin.orgunil.ch. This interference competition can affect the balance and structure of microbial communities.

Degradation Pathways and Environmental Fate

The persistence and distribution of streptomycin in the environment are governed by various degradation processes and its interaction with different environmental compartments.

Abiotic and Biotic Degradation Processes

The primary mechanism for the breakdown of streptomycin in soil and water is microbial degradation greenbook.netcdms.net. This biotic process is crucial in reducing the concentration of the antibiotic in the environment over time. Abiotic processes, such as hydrolysis, can also contribute to antibiotic degradation, with reaction rates influenced by factors like temperature nih.govnih.gov. While detailed chemical degradation pathways for streptomycin in the environment are not extensively delineated in the provided information, the role of bacterial decomposition is consistently emphasized greenbook.netcdms.net. Methylamine has been identified as a major degradation product of streptomycin in both water and soil environments greenbook.netcdms.net.

Persistence and Mobility in Environmental Compartments

Streptomycin exhibits relatively low mobility in soil due to its strong binding to soil particles and particulates, which limits its potential for leaching through the soil profile greenbook.netcdms.netusda.gov. Despite microbial degradation, streptomycin is considered moderately persistent in aerobic soil environments usda.gov. Studies on Agrimycin 100, containing streptomycin and oxytetracycline (B609801), report a half-life in soil ranging from 18 to 25 days . The persistence can be influenced by environmental conditions, including temperature and the activity of soil microorganisms nih.gov. Preventing the entry of these materials into public sewer systems or waterways is recommended due to potential environmental hazards greenbook.netuky.edu.

Agrimycin C in Agroecosystem Dynamics (excluding human/animal clinical application)

Within agroecosystems, Agrimycin formulations containing streptomycin are used to manage bacterial plant diseases, thereby influencing the complex interactions between crops and their associated microbial communities.

Influence on Plant-Associated Microbiomes

This compound is a chemical compound used in agricultural settings. While the search results primarily discuss "Agrimycin 100" and "Agri-Mycin 17", which are agricultural formulations containing streptomycin sulfate (B86663), and refer to streptomycin itself, this information is relevant as this compound is also an antibiotic used in agriculture. The PubChem entry for "Agrimycin 100" provides a CID and indicates it contains component compounds with their own CIDs, suggesting "this compound" might be a specific component or a related compound. However, direct information specifically only on "this compound" is limited in the search results, with most focusing on streptomycin formulations. The following section will synthesize the available information regarding the environmental presence and distribution of these related compounds in agricultural settings, as per the user's request, acknowledging the focus on streptomycin due to data availability.

6.4.2. Environmental Presence and Distribution in Agricultural Settings

Antibiotics, including those found in agricultural formulations like Agri-Mycin 17 (containing streptomycin sulfate), are introduced into the environment primarily through their application in plant agriculture for disease control. Streptomycin, a key component in some "Agrimycin" formulations, is used to manage bacterial diseases, particularly fire blight in pome fruit orchards, bacterial spot on vegetables, and other diseases on various crops and ornamentals. nih.govepa.govufl.eduusda.gov

Once applied, the environmental fate of these compounds is influenced by various factors. Research indicates that streptomycin degradation in soil and water is primarily mediated by bacterial decomposition, typically occurring within 2-3 weeks. greenbook.net Streptomycin tends to bind tightly to soil and particulates, which limits its leaching through the soil profile. greenbook.net The major degradation product of streptomycin in water and soil is methylamine. greenbook.net

Despite binding to soil, antibiotics in agricultural settings can still enter the wider environment. Run-off from treated fields, especially where manure from animals treated with antibiotics is used as fertilizer, can contaminate waterways. mdpi.commdpi.com Reclaimed wastewater used for irrigation can also be a source of antibiotic contamination in agricultural environments. mdpi.com

Studies have investigated the persistence of antibiotic residues in soil. One study comparing residue persistence found that a compound identified as "This compound" (in the context of a discussion including Agrimycin 100) had a half-life of 18-25 days in soil, compared to streptomycin sulfate with a half-life of 10-15 days and Terramycin with a half-life of 30-40 days. This suggests varying persistence depending on the specific compound or formulation.

Environmental factors such as temperature, precipitation, humidity, and ultraviolet radiation can significantly influence the efficiency and degradation of sprayed antibiotics in agricultural settings. apsnet.org For instance, the antibiotic potential of streptomycin can decline with increased exposure to sunlight. apsnet.org

The presence of antibiotics in the agricultural environment contributes to the selection and spread of antibiotic resistance genes (ARGs) among bacterial populations, including plant pathogens, soil bacteria, and potentially zoonotic bacteria. mdpi.commdpi.comapsnet.org ARGs have been detected in various environmental compartments within agricultural landscapes, including soil, water, and even in honeybees and honey, highlighting the potential for widespread distribution. apsnet.org

While specific quantitative data solely for "this compound" environmental concentrations in various agricultural matrices (soil, water, plants) were not extensively available in the search results, the information on related agricultural streptomycin formulations provides insight into the general behavior and distribution of this class of antibiotics in agricultural settings. The binding to soil, degradation rates influenced by microbial activity and environmental conditions, and the potential for runoff are key aspects of their environmental presence and distribution.

Environmental Persistence Data (Illustrative based on related compounds)

CompoundTypical Half-Life in Soil (Days)Primary Degradation Pathway
"This compound"18-25Not specified in detail
Streptomycin Sulfate10-15Bacterial decomposition
Terramycin30-40Not specified in detail

Note: Data for "This compound" is presented as found in a comparative study discussing Agrimycin 100 and other antibiotics.

Environmental Distribution Pathways in Agriculture

PathwayDescriptionEnvironmental Compartments Affected
Direct Application (Sprays)Application onto crops, leading to presence on plant surfaces and soil.Plants, Soil, Air (initially)
RunoffMovement of water containing antibiotic residues from fields into waterways.Surface Water, Soil
LeachingMovement through soil profile (limited for strongly binding compounds).Groundwater (less likely for streptomycin)
Use of Contaminated ManureApplication of animal waste containing antibiotics as fertilizer.Soil, potentially Water
Reclaimed WastewaterIrrigation with treated wastewater containing antibiotic residues.Soil, Plants, Water

Biotechnological Production and Strain Engineering for Agrimycin C

Optimization of Fermentation Parameters

The industrial-scale production of agrimycin C, like many other secondary metabolites from Streptomyces, is highly dependent on the precise control of fermentation parameters. Optimization of these parameters is crucial for maximizing yield and productivity, thereby ensuring economic viability. This involves a systematic approach to refining both the nutritional and physical environment of the producing microorganism.

Media Component Optimization for Enhanced Titers

The composition of the fermentation medium is a critical factor influencing the biosynthesis of antibiotics. Key components include carbon sources, nitrogen sources, and inorganic salts. mdpi.com The optimization of these components can lead to significant increases in product titers.

Carbon sources provide the necessary energy and building blocks for both microbial growth and secondary metabolite synthesis. While rapidly metabolizable sugars like glucose can support robust growth, they may also cause carbon catabolite repression, which can negatively impact antibiotic production. scielo.br Therefore, a combination of readily available and slow-release carbon sources, such as starch, is often optimal.

Nitrogen sources are also vital, as they are incorporated into the structure of many antibiotics. Both organic nitrogen sources (e.g., soybean meal, yeast extract) and inorganic sources (e.g., ammonium (B1175870) salts) are used. The choice of nitrogen source can significantly affect the final product yield. frontiersin.org

Statistical methods like "one-factor-at-a-time" (OFAT) and response surface methodology (RSM) are commonly employed to identify the optimal concentrations and combinations of media components. mdpi.comnih.gov OFAT involves varying a single factor while keeping others constant, whereas RSM allows for the evaluation of interactions between multiple variables. nih.gov

Table 1: Example of Media Component Optimization for Antibiotic Production by a Streptomyces sp.

Media ComponentInitial Concentration (g/L)Optimized Concentration (g/L)Impact on Yield
Glucose2040Increased
Corn Starch1020Increased
Soybean Meal1525Increased
CaCO₃23Increased

This table is illustrative and based on findings for chrysomycin A production by a marine-derived Streptomyces sp. nih.gov

Physiochemical Parameters (Temperature, pH, Aeration, Agitation) on Yield

The physical environment of the fermentation process plays a crucial role in microbial growth and antibiotic synthesis. Key physicochemical parameters include temperature, pH, aeration, and agitation.

Temperature: Streptomyces species typically have an optimal temperature range for growth and a potentially different optimal range for antibiotic production. Operating outside the optimal temperature can lead to reduced enzyme activity and lower product yields. frontiersin.org

pH: The pH of the culture medium can influence nutrient uptake and the activity of biosynthetic enzymes. Maintaining the pH within a narrow optimal range is often necessary for maximizing production. This is typically achieved through the use of buffering agents in the medium or automated pH control systems in bioreactors. frontiersin.org

Aeration and Agitation: As aerobic microorganisms, Streptomyces require a sufficient supply of dissolved oxygen (DO) for both growth and antibiotic synthesis. Aeration (the rate of air or oxygen supply) and agitation (the speed of mixing) are critical for ensuring adequate oxygen transfer from the gas phase to the liquid medium. However, excessive agitation can cause shear stress, which can damage the microbial cells. frontiersin.org

Table 2: Influence of Physicochemical Parameters on Antibiotic Production

ParameterTypical Optimized RangeEffect on Production
Temperature28-30°CAffects enzyme kinetics and microbial growth rate.
pH6.5-7.5Impacts nutrient solubility, uptake, and enzyme stability.
Aeration (vvm)1.0-1.5Ensures sufficient dissolved oxygen for aerobic metabolism.
Agitation (rpm)200-400Improves oxygen transfer and nutrient distribution, but high rates can cause shear stress.

This table represents typical ranges for antibiotic production by Streptomyces species. frontiersin.org

Fed-Batch and Continuous Fermentation Strategies

While simple batch fermentation is easy to operate, it can be limited by substrate inhibition and the accumulation of toxic byproducts. Fed-batch and continuous fermentation strategies offer ways to overcome these limitations and enhance productivity. microbenotes.com

In fed-batch fermentation , nutrients are added to the bioreactor incrementally during the fermentation process. microbenotes.com This allows for the control of substrate concentration at a low, optimal level, which can prevent catabolite repression and extend the production phase, leading to higher final product concentrations. scielo.brremedypublications.com Different feeding strategies, such as constant feeding or exponential feeding, can be employed depending on the specific requirements of the process. remedypublications.com

Continuous fermentation involves the continuous addition of fresh medium and removal of an equal volume of culture broth. This maintains the culture in a steady state of growth and can lead to high volumetric productivity. However, maintaining sterility and preventing strain degeneration over long periods can be challenging. nih.gov

Producer Strain Improvement through Genetic Engineering

In addition to optimizing fermentation conditions, the genetic modification of the producer strain is a powerful approach for increasing antibiotic titers. nih.gov This involves the use of molecular biology tools to manipulate the genetic makeup of the Streptomyces strain to enhance the biosynthesis of the desired compound. nih.gov

Overexpression of Biosynthetic Genes

The genes responsible for the biosynthesis of an antibiotic are typically clustered together in a biosynthetic gene cluster (BGC). nih.gov A common strategy for increasing production is to overexpress key genes within this cluster. This can include:

Pathway-specific regulatory genes: Many BGCs contain regulatory genes that act as activators for the entire pathway. Overexpressing these "master switches" can lead to a significant increase in the transcription of all the biosynthetic genes in the cluster, resulting in higher antibiotic yields. nih.gov

Resistance genes: Overexpression of the antibiotic resistance genes can help the producer strain tolerate higher concentrations of its own product, thereby preventing self-inhibition. mcmaster.ca

Table 3: Examples of Yield Improvement through Gene Overexpression in Streptomyces

AntibioticOverexpressed Gene(s)Fold Increase in Yield
RapamycinrapG and rapH (regulatory genes)1.5-fold
Daunorubicin (DNR)dnrI (regulatory gene)Increased production
PamamycinpamW (resistance gene)Improved tolerance and production

This table provides examples from studies on various Streptomyces-produced antibiotics. nih.govuni-saarland.de

Deletion of Competing Pathways

Streptomyces strains have the genetic capacity to produce a wide range of secondary metabolites. The biosynthesis of these different compounds often draws from the same pool of precursors. Therefore, deleting the genes for competing pathways that produce undesired byproducts can redirect metabolic flux towards the synthesis of the target compound, in this case, this compound. nih.gov

For example, if the biosynthesis of an unwanted pigment or another antibiotic utilizes the same precursor as this compound, knocking out the key biosynthetic genes for that competing compound can lead to an increased availability of the precursor for this compound synthesis, resulting in a higher yield. nih.gov This targeted gene deletion is often accomplished using techniques like homologous recombination.

Metabolic Flux Analysis for Production Enhancement

Information on metabolic flux analysis for the production enhancement of a compound identified as "this compound" is not available in the current scientific literature.

Development of Robust Industrial-Scale Production Processes

There are no documented methods or research findings concerning the development of industrial-scale production processes for a compound specifically identified as "this compound."

Table of Compounds

Advanced Analytical and Methodological Approaches in Agrimycin C Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of natural products like chrysomycin C. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of known and novel metabolites in complex extracts from Streptomyces fermentations. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) are routinely used.

In the analysis of chrysomycin analogues, HRESI-MS in positive ion mode ([M+H]⁺) is used to determine their molecular formulas. For instance, analysis of chrysomycin G, a related compound, detected a pseudo-molecular ion at m/z 513.1758, which corresponds to the molecular formula C₂₇H₂₈O₁₀. nih.gov This level of mass accuracy (typically <5 ppm) allows researchers to distinguish between compounds with very similar nominal masses but different elemental compositions.

Metabolite profiling using techniques like UPLC-HRMS allows for the rapid screening of crude extracts to identify the presence of chrysomycin C and other related metabolites. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to characterize the core polyketide structure, the C-glycoside moiety, and various substitutions that differentiate the analogues. For C-glycoside flavonoids, a related class, fragmentation often involves the sequential loss of glycosyl moieties and retro-Diels–Alder fragmentation of flavonoid rings, providing key structural clues. mdpi.com This detailed molecular snapshot is crucial for dereplication (quickly identifying known compounds) and for pinpointing novel structures within the chrysomycin family.

Table 1: Representative HRMS Data for Chrysomycin Analogues
CompoundIon TypeObserved m/zMolecular FormulaDegrees of Unsaturation
Chrysomycin F (Dimer)[M+H]⁺1017.3531C₅₆H₅₆O₁₈29
Chrysomycin G[M+H]⁺513.1758C₂₇H₂₈O₁₀14

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Refinements

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of complex molecules like chrysomycin C. springernature.comnih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, ROESY) NMR experiments is required to piece together the molecular scaffold, establish stereochemistry, and confirm the connectivity of the polyketide core and the deoxysugar moiety.

Spectra are typically acquired in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.netresearchgate.net

¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants, which helps define proton-proton proximities.

¹³C NMR reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton and linking different structural fragments. For example, HMBC correlations from specific protons on the side chain to carbons on the aromatic core can confirm the point of attachment. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons, which is essential for determining the relative stereochemistry of the molecule.

The detailed analysis of these combined NMR datasets allows for the unambiguous assignment of the structure of chrysomycin C and its newly discovered analogues. researchgate.netnih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Chrysomycin Analogue (Chrysomycin G in DMSO-d₆)
PositionδC (ppm)δH (ppm, mult., J in Hz)
2159.9-
3110.16.90 (s)
4161.4-
5114.7-
6134.4-
7120.9-
1862.24.70 (d, 5.4)
1'-OCH₃56.33.88 (s)
4'-OCH₃56.13.83 (s)

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the isolation, purification, and analysis of chrysomycin C. researchgate.netnih.gov Reversed-phase HPLC is the most common technique used for both analytical and preparative-scale work.

For quantitative analysis, a validated HPLC method is essential. This typically involves an HPLC system equipped with a C18 column and a UV detector. nih.gov A common method for chrysomycin A, a close analogue, uses a mobile phase consisting of a gradient of acetonitrile (B52724) and water (with 0.1% formic acid to improve peak shape) at a defined flow rate. researchgate.netnih.gov Detection is often performed at a wavelength of 254 nm, where the chromophore of the molecule exhibits strong absorbance. nih.gov

To ensure the accuracy of quantification, a standard curve is generated using a purified reference standard of the compound. The linearity of the detector response versus concentration is established, typically yielding a high correlation coefficient (R² > 0.99). researchgate.net This method can be used to determine the concentration of chrysomycin C in fermentation broths, monitor the efficiency of purification steps, and assess the final purity of the isolated compound.

Table 3: Typical HPLC Conditions for Chrysomycin Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water (Gradient Elution)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

Bioassays for Assessment of Molecular Activity (excluding clinical efficacy)

To understand the biological potential of chrysomycin C, a variety of in vitro bioassays are employed. These assays are designed to assess its specific molecular activities, such as antimicrobial and cytotoxic effects, without evaluating its performance in a clinical setting.

The primary activity of interest for chrysomycins is their antimicrobial effect. Chrysomycins B and C have demonstrated potent activity against Mycobacterium tuberculosis, including both wild-type and multidrug-resistant (MDR) strains. nih.govnih.gov The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

In addition to antimicrobial testing, the cytotoxic activity of chrysomycins against various cancer cell lines is often evaluated. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure the reduction in cell viability upon exposure to the compound. For example, chrysomycin A has been tested against human breast cancer (MCF-7), human liver cancer (HepG2), and mouse melanoma (B16-F10) cell lines. nih.gov Furthermore, preliminary assessment of off-target effects can be conducted through assays like the hemolysis assay, which determines if the compound damages red blood cells. Chrysomycin A has been shown to be non-hemolytic at concentrations well above its MIC. researchgate.net

Table 4: Molecular Activity Profile of Chrysomycin Analogues
CompoundAssay TypeTargetActivity/Result
Chrysomycin CAntimicrobial (MIC)Mycobacterium tuberculosis (MDR strains)Potent Activity
Chrysomycin ACytotoxicity (MTT)MCF-7, HepG2, B16-F10 cell linesSignificant Cytotoxicity
Chrysomycin AHemolysis AssayRed Blood CellsNon-hemolytic

Isotope Labeling Strategies for Pathway Tracing

Isotope labeling is a powerful strategy used to elucidate the biosynthetic pathways of natural products. semanticscholar.orgnih.gov By feeding a producing organism, such as Streptomyces sp., with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the incorporation of these labeled atoms into the final molecule. nih.gov The location and pattern of the labels in the isolated chrysomycin C are then determined using NMR spectroscopy and mass spectrometry.

For polyketides like chrysomycin C, the biosynthesis is known to proceed from simple building blocks like acetyl-CoA, propionyl-CoA, and malonyl-CoA. nih.govmdpi.com Feeding experiments would typically involve:

[1-¹³C]acetate or [2-¹³C]acetate: To identify the C₂ units that form the polyketide backbone.

[1-¹³C]propionate: To identify the origin of methyl branches derived from methylmalonyl-CoA.

[U-¹³C₆]glucose: To trace the origin of the deoxysugar moiety and its linkage to the polyketide core.

After fermentation and isolation of chrysomycin C, ¹³C NMR analysis reveals enhanced signals for the carbon atoms that have incorporated the ¹³C label. By analyzing the coupling patterns between adjacent ¹³C atoms (¹³C-¹³C COSY or INADEQUATE experiments) from doubly-labeled precursors like [1,2-¹³C₂]acetate, the precise orientation of the precursor units in the final structure can be mapped. This information is crucial for understanding the enzymatic machinery of the polyketide synthase (PKS) responsible for its assembly and for future efforts in biosynthetic engineering to create novel analogues. nih.gov

Q & A

Basic: What are the standard concentrations of Agrimycin C used in antimicrobial efficacy studies, and how are they determined?

Answer:
this compound concentrations are typically selected based on prior in vitro and in vivo studies. For example, in plant pathogen control, doses of 500–750 ppm are commonly used to match or exceed the minimal inhibitory concentration (MIC) observed in target pathogens like Pseudomonas solanacearum. Experimental validation involves dose-response curves to identify the threshold for pathogen suppression. Comparative studies, such as those with Larrea tridentata resin, demonstrate that 750 ppm this compound achieves equivalent efficacy to botanical extracts in greenhouse trials . Researchers should also consider pathogen virulence and host tissue penetration when optimizing concentrations.

Basic: How can frameworks like PICO or FINER improve the formulation of research questions for this compound studies?

Answer:
The PICO framework (Population, Intervention, Comparison, Outcome) ensures specificity. For example:

  • Population: Pseudomonas solanacearum-infected potato tubers.
  • Intervention: this compound at 750 ppm.
  • Comparison: Botanical extracts (e.g., Larrea tridentata resin at 500 ppm).
  • Outcome: Reduction in vascular progression and rot percentage.

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate practicality. For instance, comparing this compound with novel antimicrobials addresses novelty, while ensuring ethical use of chemical controls in agriculture aligns with sustainability goals .

Advanced: How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Answer:
Discrepancies often arise from experimental conditions. For example, this compound showed no in vitro activity against P. solanacearum but effectively controlled pathogens in greenhouse trials . To reconcile this:

Assay Limitations: In vitro models may lack host-pathogen interactions (e.g., vascular system dynamics).

Systemic Activity: In vivo studies should measure translocation efficiency (e.g., via HPLC to track this compound distribution in plant tissues).

Pathogen Behavior: Monitor virulence gene expression under in vivo conditions.
Methodological transparency, such as detailing temperature, humidity, and application methods, is critical .

Advanced: What experimental design considerations are essential for evaluating this compound’s systemic activity in plant models?

Answer:
Key factors include:

  • Application Method: Foliar spray vs. soil drench to assess translocation.
  • Timing: Pre- vs. post-infection application to determine prophylactic vs. therapeutic effects.
  • Control Groups: Use untreated plants and comparators (e.g., botanical extracts).
    In potato tuber studies, this compound reduced weight loss and rot when applied at storage entry and after 45 days, highlighting the need for timed interventions . Vascular progression assays, as in Larrea tridentata trials, further validate systemic efficacy .

Basic: How can researchers ensure reproducibility in this compound experiments?

Answer:

  • Detailed Protocols: Document exact concentrations, solvent systems (e.g., ethanol vs. water), and environmental conditions (e.g., 5°C storage for tuber studies) .
  • Material Sourcing: Specify suppliers and batch numbers for this compound to account for purity variability.
  • Replication: Use ≥3 biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .
    Reproducibility is enhanced by adhering to reporting standards like those in Pharmaceutical Research Instructions .

Advanced: What strategies mitigate confounding variables in plant-based this compound studies?

Answer:

  • Standardized Pathogen Inoculation: Use uniform infection methods (e.g., Winstead and Kelman’s technique for P. solanacearum) .
  • Environmental Controls: Regulate greenhouse conditions (light, humidity) to minimize variability.
  • Adjuvant Selection: Test surfactants (e.g., Triton) for compatibility, as some may antagonize this compound’s activity .
  • Blinded Assessments: Independent scoring of rot progression reduces observer bias .

Basic: How are antimicrobial assays validated for this compound research?

Answer:

  • Positive Controls: Use established antibiotics (e.g., streptomycin) to benchmark efficacy.
  • Negative Controls: Include solvent-only treatments to rule out vehicle effects.
  • Time-Kill Assays: Measure pathogen viability at 24–72-hour intervals.
    In Larrea tridentata studies, this compound’s lack of in vitro activity prompted validation via in vivo models, underscoring the need for complementary assays .

Advanced: What statistical approaches are recommended for analyzing this compound dose-response data?

Answer:

  • Nonlinear Regression: Fit dose-response curves using tools like GraphPad Prism to calculate EC50 values.
  • Survival Analysis: For longitudinal studies (e.g., tuber storage), use Kaplan-Meier curves to compare rot progression across treatments .
  • Multivariate Analysis: Account for interactions between this compound concentration, application timing, and environmental factors .

Advanced: How can systematic reviews synthesize conflicting data on this compound’s efficacy?

Answer:

  • Risk of Bias Assessment: Use Cochrane criteria to evaluate study design (e.g., randomization, blinding) .
  • Subgroup Analysis: Stratify data by pathogen strain, host species, or application method.
  • Meta-Regression: Explore heterogeneity sources (e.g., dose, study duration). For instance, conflicting in vitro/in vivo results may reflect differences in pathogen MICs or host metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.